molecular formula C20H18N2O2S3 B427411 N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE

N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE

Katalognummer: B427411
Molekulargewicht: 414.6g/mol
InChI-Schlüssel: XCDMUMALWRNYRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE: is a complex organic compound that features a thiazole ring, diphenyl groups, and a carbonodithioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of diphenyl groups. The final step involves the addition of the carbonodithioate moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the thiazole or diphenyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and diphenyl groups allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

  • S-{2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} O-methyl carbonodithioate
  • S-{2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} O-propyl carbonodithioate

Uniqueness: What sets N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C20H18N2O2S3

Molekulargewicht

414.6g/mol

IUPAC-Name

O-ethyl [2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C20H18N2O2S3/c1-2-24-20(25)26-13-16(23)21-19-22-17(14-9-5-3-6-10-14)18(27-19)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,21,22,23)

InChI-Schlüssel

XCDMUMALWRNYRC-UHFFFAOYSA-N

SMILES

CCOC(=S)SCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCOC(=S)SCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.